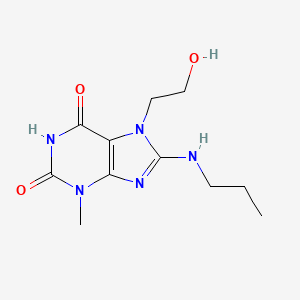![molecular formula C25H30BrN3O2 B11610451 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11610451.png)
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. This compound is characterized by its complex fused ring structure, which includes bromine, butoxy, and propyl substituents. Indoloquinoxalines are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant modulating properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a suitable acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
科学的研究の応用
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
作用機序
The primary mechanism of action of 9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting DNA replication and transcription processes. This mechanism is responsible for its cytotoxic and antiviral activities .
類似化合物との比較
Similar Compounds
NCA0424: A highly active indoloquinoxaline derivative with strong DNA binding affinity.
B-220: Another indoloquinoxaline derivative known for its DNA intercalating properties.
9-OH-B-220: A hydroxylated derivative with enhanced binding affinity to DNA.
Uniqueness
9-bromo-2,3-dibutoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of bromine, butoxy, and propyl groups differentiates it from other indoloquinoxaline derivatives and contributes to its unique reactivity and applications .
特性
分子式 |
C25H30BrN3O2 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
9-bromo-2,3-dibutoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H30BrN3O2/c1-4-7-12-30-22-15-19-20(16-23(22)31-13-8-5-2)28-25-24(27-19)18-14-17(26)9-10-21(18)29(25)11-6-3/h9-10,14-16H,4-8,11-13H2,1-3H3 |
InChIキー |
BXUCHSJFHIYQLF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11610379.png)
![N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11610381.png)
![7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11610385.png)
![2-(4-Allyloxy-phenyl)-5,7-diethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11610387.png)
![6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610393.png)
![2H-1,3-Benzimidazol-2-one, 5-[[2-[(4-fluorophenyl)imino]dihydro-4-oxo-5(2H)-thiazolyliden]methyl]-1,3-dihydro-1,3-dimethyl-](/img/structure/B11610397.png)
![4-[({(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11610398.png)
![1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B11610409.png)
![1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11610412.png)
![N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide](/img/structure/B11610419.png)
![N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610431.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11610435.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide](/img/structure/B11610447.png)

